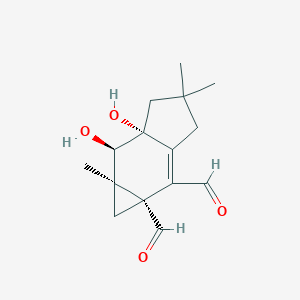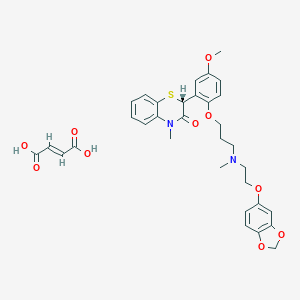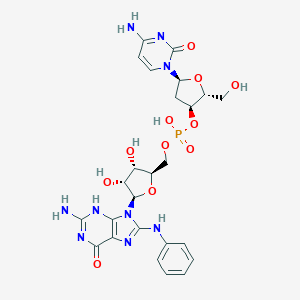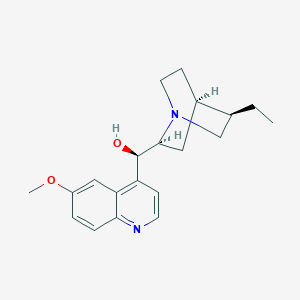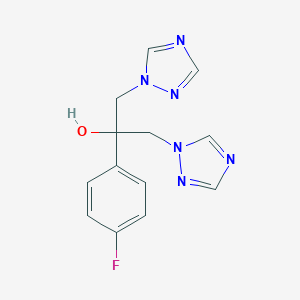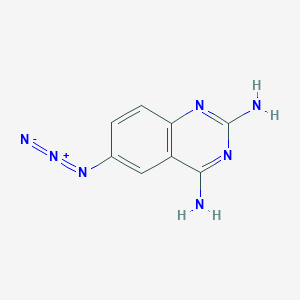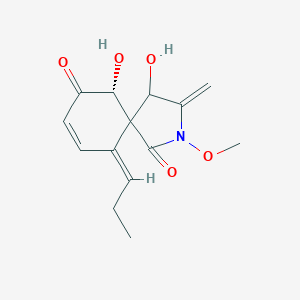
Paclitaxel Photodegradant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paclitaxel is an anticancer drug that is commonly used in chemotherapy. It is a natural product that is obtained from the bark of the Pacific yew tree. Paclitaxel is known for its high efficacy against various types of cancer, including ovarian, breast, and lung cancer. However, the use of paclitaxel is limited by its low solubility, which can lead to adverse side effects. One of the ways to overcome this limitation is by using its photodegradant, which is a derivative of paclitaxel that is more soluble and less toxic.
Scientific Research Applications
Localized Drug Delivery for Cancer Treatment
- Microparticles for Local Delivery : A study by Xie, Marijnissen, and Wang (2006) developed biodegradable polymeric particles using electrohydrodynamic atomization for the sustained delivery of Paclitaxel to treat C6 glioma in vitro. This method showed potential for local drug delivery to treat malignant glioma, indicating that encapsulated Paclitaxel could retain its biological function and inhibit glioma cells more effectively than the conventional formulation Xie, J., Marijnissen, J., & Wang, C.-H. (2006).
Nanoparticle-Based Drug Delivery Systems
Nanospheres for Clinical Administration : Feng, Huang, and Mu (2000) investigated the use of FDA-approved biodegradable polymers for fabricating paclitaxel-loaded nanospheres. These nanospheres could potentially eliminate side effects caused by traditional excipients and offer controlled drug release over months, highlighting a shift towards safer and more effective chemotherapy options Feng, S., Huang, G., & Mu, L. (2000).
Nanoparticles for Targeted Delivery : Another approach by Feng, Mu, Win, and Huang (2004) involved the fabrication of nanoparticles using biodegradable polymers with natural emulsifiers for the delivery of Paclitaxel. This method aimed at high drug encapsulation efficiency, controlled release, and increased cellular uptake, potentially improving the quality of life for patients through personalized chemotherapy Feng, S., Mu, L., Win, K. Y., & Huang, G. (2004).
Synergistic Chemo-radioisotope Therapy
- Combined Chemo-radioisotope Therapy : Tian et al. (2017) developed biocompatible/biodegradable nanoparticles using Paclitaxel to induce human serum albumin self-assembly pre-labeled with radionuclide I-131. This novel approach for combined chemotherapy and radioisotope therapy showed prolonged circulation time, high tumor-specific uptake, and enhanced therapeutic efficacy due to modulated tumor microenvironment Tian, L., Chen, Q., Yi, X., Wang, G., Chen, J., Ning, P., Yang, K., & Liu, Z. (2017).
Enhanced Drug Delivery and Efficacy
- Paclitaxel Drug Delivery Systems Review : Zhang, Mei, and Feng (2013) provided a comprehensive review of various Paclitaxel delivery systems, such as nanoparticles, micelles, and liposomes, which have been developed to enhance its solubility, permeability, and stability. This review underscores the potential of pharmaceutical nanotechnology to solve drug formulation and delivery challenges, aiming for increased therapeutic effects and reduced side effects Zhang, Z., Mei, L., & Feng, S. (2013).
Mechanism of Action
Target of Action
Paclitaxel Photodegradant, also known as 3H-4,7a-Methanocyclohept[3,3a]indeno[5,4-b]oxete Benzenepropanoic Acid Derivative, is an analogue of Paclitaxel . The primary target of Paclitaxel is the microtubule, a component of the cell’s cytoskeleton . Microtubules play a crucial role in cell division, and by interacting with these structures, Paclitaxel can inhibit cell proliferation .
Mode of Action
Paclitaxel and its photodegradant work by hyper-stabilizing the structure of microtubules . Unlike other drugs that prevent the polymerization of microtubules, Paclitaxel and its photodegradant enhance their stability, which disrupts the cell’s ability to use its cytoskeleton in a flexible manner . This interaction leads to cell-cycle arrest and ultimately cell death .
Biochemical Pathways
The biochemical pathway affected by Paclitaxel involves the dynamics of microtubule assembly and disassembly . By stabilizing microtubules, Paclitaxel prevents their breakdown, disrupting the normal cell cycle and inhibiting cell division . This has downstream effects on tumor growth, as it prevents the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of Paclitaxel have been widely studied . The most widely used dose of Paclitaxel, 175 mg/m^2 given as a 3-hour infusion, leads to a median maximum concentration (C_max) of 5.1 µmol/L, clearance (CL) of 12.0 L/h/m^2, and time of plasma concentration above 0.05 µmol/L of 23.8 hours . .
Result of Action
The result of the action of Paclitaxel and its photodegradant is the inhibition of cell division, leading to cell death . This is particularly effective in cancer cells, which divide rapidly and uncontrollably. Therefore, these compounds are used in the treatment of various cancers, including ovarian, breast, and lung cancer .
Action Environment
The action of Paclitaxel can be influenced by various environmental factors. For instance, it has been found that Paclitaxel can reprogram tumor-associated macrophages to an M1-like phenotype via TLR4, which might contribute to the antitumor effect of Paclitaxel . Furthermore, exposure to high-intensity light can lead to the formation of a number of degradants of Paclitaxel . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Paclitaxel is metabolized in the human liver by cytochrome P450 to two structural isomers The 3H-4,7a-Methanocyclohept[3,3a]indeno[5,4-b]oxete Benzenepropanoic Acid Derivative, as a photodegradant of Paclitaxel, may interact with similar enzymes and proteins
Cellular Effects
Paclitaxel has been shown to induce multiple kinds of cell death in cancers As a photodegradant of Paclitaxel, the 3H-4,7a-Methanocyclohept[3,3a]indeno[5,4-b]oxete Benzenepropanoic Acid Derivative may share similar cellular effects
Molecular Mechanism
Paclitaxel is known to suppress the proliferation of cancer cells by inducing cell cycle arrest and induction of mitotic catastrophe The molecular mechanism of the 3H-4,7a-Methanocyclohept[3,3a]indeno[5,4-b]oxete Benzenepropanoic Acid Derivative, as a photodegradant of Paclitaxel, may involve similar pathways
Temporal Effects in Laboratory Settings
It is known that Paclitaxel and its derivatives are effective against various cancer cell lines .
Dosage Effects in Animal Models
It is known that Paclitaxel has shown significant reduction in tumor diameter in animal models .
Metabolic Pathways
It is known that Paclitaxel is metabolized in the human liver by cytochrome P450 to two structural isomers .
Transport and Distribution
It is known that Paclitaxel elimination is regulated by a wide array of genes involved in metabolism and extracellular transport .
Subcellular Localization
It is known that Paclitaxel treatment can lead to the disassembly of the labeled microtubules and localization of the signals to perinuclear compartments, which are determined to be lysosomes .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Paclitaxel Photodegradant involves the modification of the Paclitaxel molecule through a series of chemical reactions.", "Starting Materials": [ "Paclitaxel", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Paclitaxel is dissolved in methanol", "Sodium hydroxide is added to the solution to form a stable salt", "The solution is then exposed to light for a specific period of time to induce photodegradation", "The resulting solution is then acidified using hydrochloric acid", "The mixture is extracted with ethyl acetate to isolate the photodegradant", "The photodegradant is then purified using various chromatography techniques", "The final product is Paclitaxel Photodegradant" ] } | |
CAS RN |
146139-03-9 |
Molecular Formula |
C47H51NO14 |
Molecular Weight |
853.9 g/mol |
IUPAC Name |
[(2R,4S,5S,7R,10S,12S,15S,16S)-2,10-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-40(56)35(52)34(28-16-10-7-11-17-28)48-38(54)29-18-12-8-13-19-29)23-44(57)41(61-39(55)30-20-14-9-15-21-30)47-43(6,32(51)22-33-45(47,24-58-33)62-27(3)50)36(53)37(59-26(2)49)46(25,47)42(44,4)5/h7-21,25,31-35,37,41,51-52,57H,22-24H2,1-6H3,(H,48,54)/t25-,31+,32+,33-,34?,35-,37+,41-,43+,44?,45+,46?,47?/m1/s1 |
InChI Key |
DVCCAPSSSZMPLX-JAUDPLDNSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CC2([C@H](C34C1(C2(C)C)[C@H](C(=O)[C@@]3([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)[C@@H](C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
SMILES |
CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
Canonical SMILES |
CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
synonyms |
(1S,2S,4S,5S,6R,7aS,8S,9aR,11aS)-4-(((2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-1-(benzoyloxy)-2,8-dihydroxy-5,7a,12,12-tetramethyl-7-oxododecahydro-1H-2,5a-methanocyclohepta[3,3a]indeno[5,4-b]oxete-6,11a-diyl Diacetate; 3H-4,7a-Methanocycl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



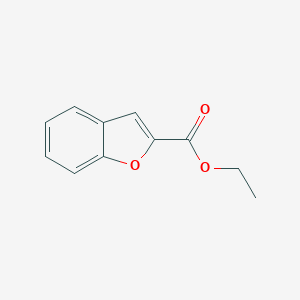
![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)
